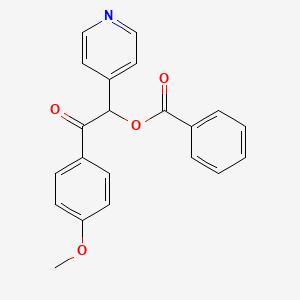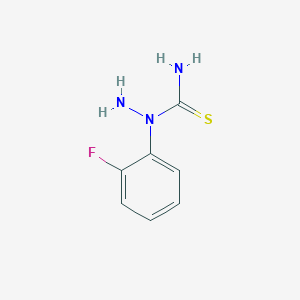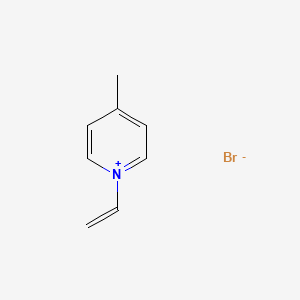
1-Ethenyl-4-methylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-methylpyridin-1-ium bromide can be synthesized through several methods. One common approach involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol at elevated temperatures. The reaction can be represented as follows:
4-vinylpyridine+methyl bromide→1-Ethenyl-4-methylpyridin-1-ium bromide
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1-Ethenyl-4-methylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized products.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Epoxides and other oxidized derivatives.
科学的研究の応用
1-Ethenyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.
作用機序
The mechanism of action of 1-Ethenyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. Additionally, the vinyl group allows for polymerization and other reactions that modify the chemical structure of the compound. These interactions are mediated through pathways involving radical or ionic intermediates, depending on the specific reaction conditions.
類似化合物との比較
1-Ethenyl-4-methylpyridin-1-ium bromide can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the quaternary ammonium group, leading to different reactivity and applications.
1-Methylpyridinium Bromide: Lacks the vinyl group, affecting its polymerization potential.
N-Vinylpyrrolidone: A structurally similar compound with different applications in polymer chemistry.
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a vinyl group, providing a versatile platform for various chemical reactions and applications.
特性
CAS番号 |
89932-38-7 |
|---|---|
分子式 |
C8H10BrN |
分子量 |
200.08 g/mol |
IUPAC名 |
1-ethenyl-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-9-6-4-8(2)5-7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChIキー |
ZHDLDUCQWMPHOO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C=C1)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


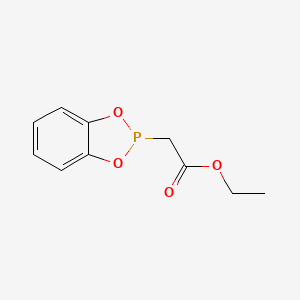
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
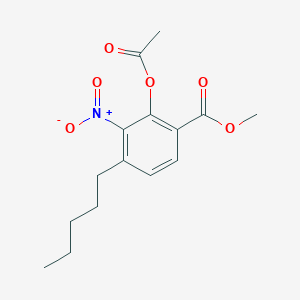
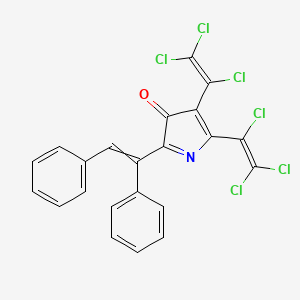
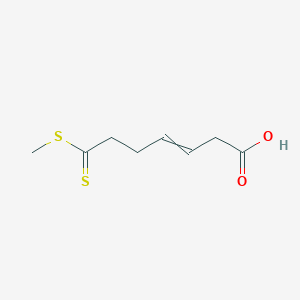
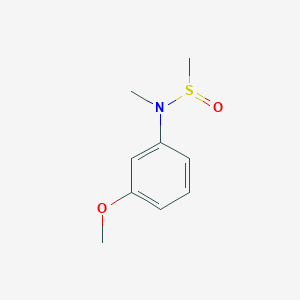
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
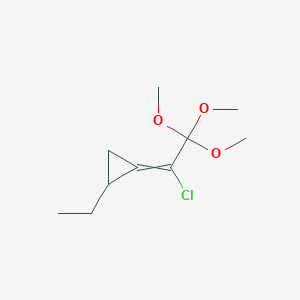
![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
